2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
Description
2-Cyclohexyl-N-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetamide is a structurally distinct acetamide derivative characterized by a cyclohexyl group attached to the α-carbon of the acetamide backbone and a 1,1-dioxothiolane (sulfolane) moiety at the nitrogen atom. This compound belongs to a broader class of acetamide-based molecules, which are often explored for their pharmacological and material science applications due to their tunable physicochemical properties and bioactivity.
Properties
IUPAC Name |
2-cyclohexyl-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c14-12(8-10-4-2-1-3-5-10)13-11-6-7-17(15,16)9-11/h10-11H,1-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFKPQXVUMSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves the reaction of cyclohexylamine with 3-chloro-2-(1,1-dioxothiolan-3-yl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety or the dioxothiolan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted acetamides and thiolanes.
Scientific Research Applications
2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The dioxothiolan ring and acetamide moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
2-Cyclohexyl-N-(3-Pyridyl)Acetamide (Z31792168)
- Structure : Replaces the sulfolane group with a pyridyl ring.
- The pyridyl group may engage in π-π stacking or hydrogen bonding with the protease active site .
- Synthesis : Derived from structure-based virtual screening using Schrödinger molecular modeling suites, highlighting its drug-like properties .
2-Chloro-N-Cyclohexyl-N-(1,1-Dioxothiolan-3-yl)Acetamide
2-(4-Chlorophenoxy)-N-(1,1-Dioxothiolan-3-yl)Acetamide
- Structure: Phenoxy group replaces the cyclohexyl moiety.
- Implications: The aromatic phenoxy group may confer improved UV absorption or stability compared to aliphatic substituents, useful in material science or photodynamic therapies .
Triazole- and Benzothiazole-Based Acetamides
- Examples :
- Naphthalene-triazole-acetamides (e.g., compounds 6a–6c ): Feature triazole rings and nitro groups, synthesized via 1,3-dipolar cycloaddition. These exhibit strong hydrogen-bonding capacity (IR: 3262–3302 cm⁻¹ for –NH) and π-conjugation (NMR: δ 8.36 ppm for triazole protons) .
- Benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide): Incorporate electron-withdrawing trifluoromethyl groups, enhancing metabolic stability and bioavailability .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
